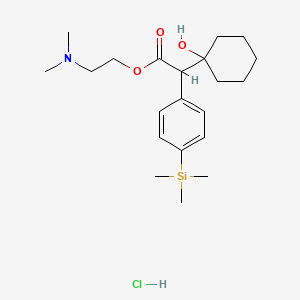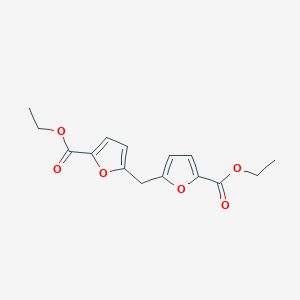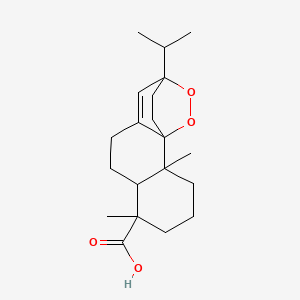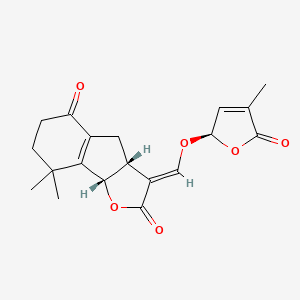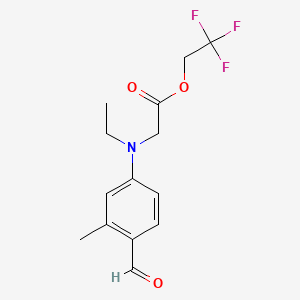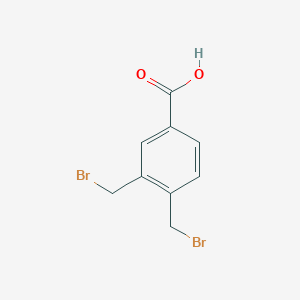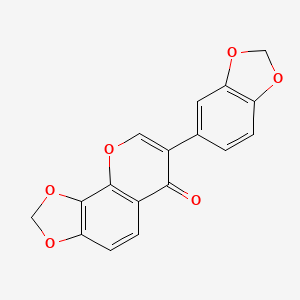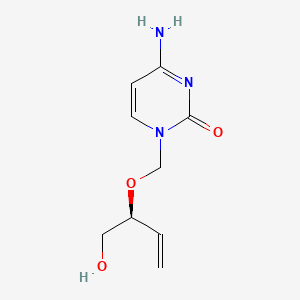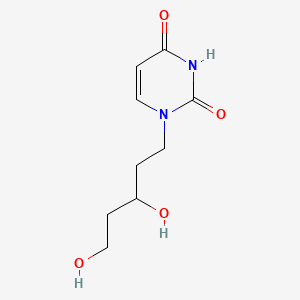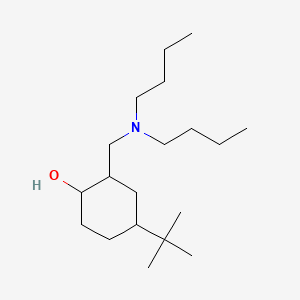
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, which is further substituted with a tert-butyl group and a dibutylamino methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol typically involves multi-step organic reactions. One common method is the alkylation of cyclohexanol derivatives with tert-butyl groups, followed by the introduction of the dibutylamino methyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The tert-butyl and dibutylamino methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce different alcohols.
科学的研究の応用
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds, while the tert-butyl and dibutylamino methyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-tert-Butyl-2-((dimethylamino)methyl)cyclohexanol
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 4-tert-Butyl-2-(methylamino)phenol
Uniqueness
4-tert-Butyl-2-((dibutylamino)methyl)cyclohexanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
6630-84-8 |
|---|---|
分子式 |
C19H39NO |
分子量 |
297.5 g/mol |
IUPAC名 |
4-tert-butyl-2-[(dibutylamino)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C19H39NO/c1-6-8-12-20(13-9-7-2)15-16-14-17(19(3,4)5)10-11-18(16)21/h16-18,21H,6-15H2,1-5H3 |
InChIキー |
COGQOBIDAHDXOB-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)CC1CC(CCC1O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


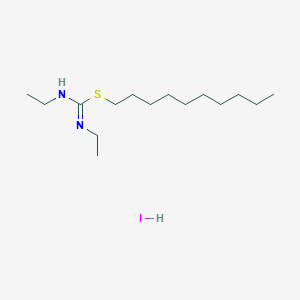

![[4-[(5R)-9-chloro-7,8-bis(ethylcarbamoyloxy)-2,3,4,5-tetrahydro-1H-3-benzazepin-5-yl]phenyl] N-ethylcarbamate](/img/structure/B15195307.png)
